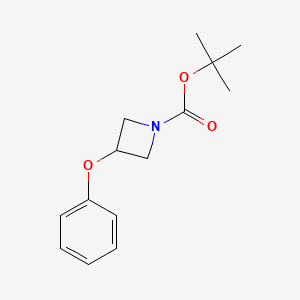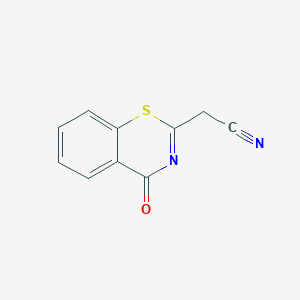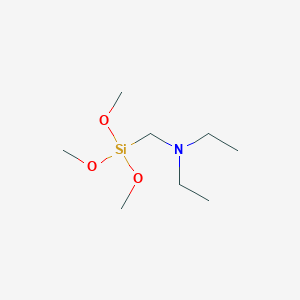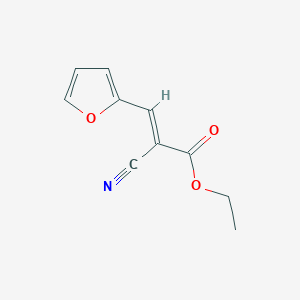
Ethyl 2-Cyano-3-(2-furanyl)acrylate
Overview
Description
Ethyl 2-Cyano-3-(2-furanyl)acrylate is a compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is a white to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(2-furyl)-2-propenoate . The InChI code is 1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ . The compound’s structure includes a furan ring, a cyano group, and an acrylate ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.18 g/mol . It has a XLogP3 value of 2, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 4 rotatable bonds .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-Cyano-3-(2-furanyl)acrylate and its derivatives have been synthesized and characterized for various applications. For instance, Arfaoui and Amri (2009) describe a regioselective coupling process to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which highlights the compound's versatility in synthesis (Arfaoui & Amri, 2009).
Supramolecular Assembly
- In a study by Matos et al. (2016), the supramolecular assembly of a variant of this compound was analyzed, showcasing its potential in the development of complex molecular structures. The study emphasized the role of noncovalent interactions in stabilizing these structures (Matos et al., 2016).
Pharmaceutical Intermediates
- This compound derivatives have been developed as intermediates in the synthesis of pharmaceuticals. Xu et al. (2015) illustrated the synthesis of compounds used as intermediates for aurora 2 kinase inhibitors, demonstrating the compound's relevance in medicinal chemistry (Xu et al., 2015).
Non-Linear Optical (NLO) Applications
- The compound has been evaluated for its non-linear optical response. Rawat and Singh (2015) characterized a variant of this compound and highlighted its suitability for NLO applications due to its significant hyperpolarizability (Rawat & Singh, 2015).
Antioxidant and Anti-Inflammatory Activities
- Some derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Madhavi and Sreeramya (2017) synthesized a series of compounds with this compound and found them to possess significant antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).
Electronic and Structural Characterization
- The electronic and structural properties of this compound derivatives have been extensively studied. For example, Kotteswaran et al. (2017) conducted a comprehensive study on the crystal growth and characterization of a specific derivative, providing insights into its optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).
Novel Synthesis Routes
- Innovative synthesis methods involving this compound have been explored. Latif, Rady, and Döupp (2003) demonstrated novel syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines using this compound (Latif, Rady, & Döupp, 2003).
Biomedical Applications
- This compound has been examined for its potential in biomedical applications. Gupta et al. (2007) studied its structural and spectral characteristics, which could be relevant for medical imaging or drug delivery systems (Gupta, Sharma, Dinesh, & Rajnikant, 2007).
Mechanism of Action
Ethyl 2-Cyano-3-(2-furanyl)acrylate, also known as Ethyl 2-cyano-3-(furan-2-yl)acrylate, is a chemical compound with the molecular formula C10H9NO3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUIHHHTGARFQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



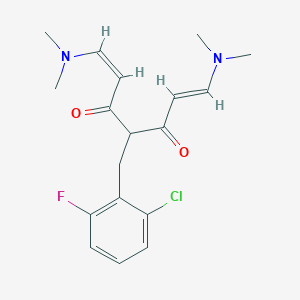
![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)

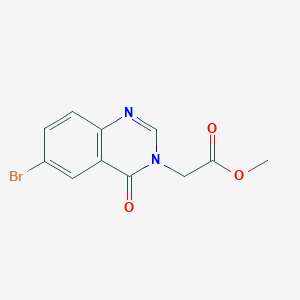
![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
